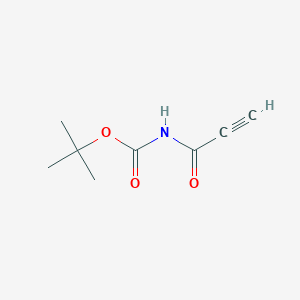

Tert-butyl N-prop-2-ynoylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

162107-51-9 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

tert-butyl N-prop-2-ynoylcarbamate |

InChI |

InChI=1S/C8H11NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h1H,2-4H3,(H,9,10,11) |

InChI Key |

SYAHWQIDMMWZIB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=O)C#C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)C#C |

Synonyms |

Carbamic acid, (1-oxo-2-propynyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

The Chemical Compound Tert Butyl N Prop 2 Ynoylcarbamate: Academic Research Context

Significance in Modern Organic Synthesis

The significance of tert-butyl N-prop-2-ynoylcarbamate in modern organic synthesis stems from the dual reactivity offered by its functional groups. The terminal alkyne of the propargyl group serves as a versatile handle for a variety of transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and highly selective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

The presence of the Boc-protected amine allows for the introduction of a nitrogen-containing functionality that can be revealed at a later synthetic stage under specific acidic conditions. This strategic placement of a protected amine adjacent to a reactive alkyne makes this compound a useful synthon for the construction of more complex nitrogen-containing heterocyclic compounds and peptidomimetics.

Strategic Design via Propargyl and tert-Butoxycarbonyl Functionalities

The strategic design of this compound is centered around the orthogonal reactivity of its two key functional groups: the propargyl group and the tert-butoxycarbonyl (Boc) group.

The propargyl group contains a terminal carbon-carbon triple bond, which is a highly versatile functional group in organic chemistry. researchgate.net This alkyne can participate in a wide range of reactions, including:

Click Chemistry: The most prominent application is the Huisgen 1,3-dipolar cycloaddition with azides, often catalyzed by copper(I), to form stable triazole rings. broadpharm.com

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.

Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydration.

Deprotonation: The terminal alkyne proton is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide.

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. wikipedia.orgresearchgate.net Its key features include:

Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic environments. researchgate.net

Acid Lability: It can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in methanol. wikipedia.org This orthogonality allows for selective deprotection without affecting other acid-sensitive groups if carefully chosen conditions are applied. The ease of removal is a significant advantage in multi-step syntheses. researchgate.net

The combination of these two functionalities in one molecule allows for a stepwise synthetic strategy. The propargyl group can be elaborated first, while the amine remains protected. Subsequently, the Boc group can be removed to unmask the amine for further functionalization, such as amide bond formation or reaction with other electrophiles.

Overview of Research Paradigms and Methodological Impact

Research involving this compound and structurally similar compounds primarily falls under the paradigm of developing new synthetic methodologies and constructing complex molecular architectures. Its impact is seen in the streamlined synthesis of molecules with potential biological activity or material properties.

The methodological impact of using reagents like this compound is significant in the field of bioconjugation and medicinal chemistry. The ability to introduce a propargyl group, a bioorthogonal handle, onto a molecule allows for its subsequent attachment to other biomolecules, such as proteins or nucleic acids, that have been modified with an azide (B81097) group. broadpharm.com This "click" ligation strategy has revolutionized the way scientists can probe biological systems.

While specific, large-scale research programs dedicated solely to this compound are not widely documented, its utility is demonstrated in its application as a building block in various research contexts. The principles of its reactivity are well-established and it serves as a valuable tool for synthetic chemists aiming to incorporate the propargylcarbamate motif into larger, more complex target molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Table 2: Reactivity of Functional Groups

| Functional Group | Key Reactions | Reagents and Conditions |

| Propargyl (Alkyne) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | |

| Deprotonation-Alkylation | Strong base (e.g., n-BuLi), electrophile | |

| Tert-butoxycarbonyl (Boc) | Acidic Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in MeOH |

Synthetic Methodologies and Chemical Transformations of Tert Butyl N Prop 2 Ynoylcarbamate

Established Synthetic Routes to Tert-butyl N-prop-2-ynoylcarbamate

The synthesis of this compound typically involves the protection of propargylamine (B41283) or the formation of the carbamate (B1207046) group.

N-Protection Strategies in Propargylamine Synthesis

The introduction of a protecting group on the nitrogen atom of propargylamine is a fundamental step to control its reactivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

The direct N-protection of propargylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common and efficient method. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a suitable solvent like dioxane, water, or acetonitrile (B52724). google.com The base neutralizes the acidic proton of the amine, facilitating the nucleophilic attack on the carbonyl carbon of the Boc anhydride.

Another approach involves the use of propargyl bromide and di-tert-butyl dicarbonate. chemicalbook.com This method allows for the in-situ formation and protection of the propargylamine.

The table below summarizes a common synthetic route for N-Boc protection of propargylamine.

| Reactants | Reagents | Solvent | Yield |

| Propargylamine, Di-tert-butyl dicarbonate | Sodium hydroxide | Dioxane/Water | High |

Carbamate Formation Reactions

The formation of the carbamate linkage is the core of the synthesis of this compound. One of the most prevalent methods is the reaction of propargylamine with di-tert-butyl dicarbonate, as mentioned previously. google.comchemicalbook.com

Alternatively, carbamates can be synthesized through a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org This method offers a greener approach by utilizing CO2 as a C1 source. The reaction is often catalyzed by a base like cesium carbonate in the presence of a phase-transfer catalyst. organic-chemistry.org

The Curtius rearrangement of an acyl azide (B81097), generated from a carboxylic acid, in the presence of an alcohol also leads to the formation of carbamates. organic-chemistry.org This method provides a pathway to carbamates from readily available carboxylic acids.

The following table outlines a general method for carbamate formation.

| Starting Material | Reagents | Product |

| Amine, Di-tert-butyl dicarbonate | Base | N-Boc protected amine |

| Amine, CO2, Halide | Base, Catalyst | Carbamate |

| Carboxylic acid | Sodium azide, Di-tert-butyl dicarbonate | Tert-butyl carbamate |

Advanced Synthetic Approaches Utilizing this compound

The unique structure of this compound makes it a valuable substrate in various advanced synthetic methodologies.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov this compound can participate in MCRs, particularly those involving its terminal alkyne functionality.

One notable example is the A³ coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne. nih.govorganic-chemistry.org While this compound itself is a protected amine, its alkyne group can react with an aldehyde and another amine in the presence of a suitable catalyst, typically a copper or gold salt, to generate more complex propargylamines. organic-chemistry.orgorganic-chemistry.org

The following table provides a generalized scheme for an A³ coupling reaction.

| Aldehyde | Amine | Alkyne (e.g., a derivative of this compound) | Catalyst | Product |

| R¹CHO | R²R³NH | R⁴-C≡CH | Copper or Gold salt | R¹CH(NR²R³)C≡CR⁴ |

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool for chemical synthesis. noelresearchgroup.comvapourtec.com It offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. noelresearchgroup.com

The synthesis of this compound and its derivatives can be adapted to flow chemistry conditions. For instance, the N-protection of propargylamine can be performed in a flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purity of the final product.

Furthermore, reactions utilizing the alkyne functionality of this compound, such as click chemistry reactions, are well-suited for flow chemistry setups. broadpharm.comnih.gov The use of packed-bed reactors containing a copper catalyst can facilitate the continuous production of triazole products.

The table below illustrates a potential flow chemistry setup for a reaction involving this compound.

| Reaction Type | Reactor | Catalyst | Advantages |

| N-protection | Microreactor | Homogeneous base | Precise control, high yield |

| Click Chemistry | Packed-bed reactor | Heterogeneous copper catalyst | Continuous production, easy purification |

Chemo- and Regioselective Functionalization

The presence of two reactive sites in this compound—the alkyne and the N-H bond of the carbamate—allows for chemo- and regioselective functionalization. nih.gov

The terminal alkyne can undergo a variety of reactions, including:

Sonogashira coupling: Reaction with aryl or vinyl halides in the presence of a palladium and copper catalyst to form a new carbon-carbon bond.

Click Chemistry: A copper-catalyzed cycloaddition with azides to form 1,2,3-triazoles. broadpharm.comresearchgate.net

Mannich-type reactions: Reaction with an imine or an aldehyde and an amine to form propargylamines. nih.gov

The N-H bond of the carbamate can be deprotonated with a strong base and subsequently alkylated or acylated. However, the reactivity of the alkyne proton is generally higher, allowing for selective functionalization at the alkyne terminus under appropriate conditions.

By carefully choosing the reaction conditions and reagents, it is possible to selectively modify one functional group while leaving the other intact. This selective functionalization is crucial for the synthesis of complex molecules.

The following table summarizes the selective functionalization possibilities.

| Functional Group | Reaction Type | Reagents | Product |

| Alkyne | Sonogashira Coupling | Aryl halide, Pd/Cu catalyst, base | Aryl-substituted alkyne |

| Alkyne | Click Chemistry | Azide, Copper catalyst | 1,2,3-Triazole |

| N-H of Carbamate | Alkylation | Strong base, Alkyl halide | N-alkylated carbamate |

Reaction Mechanisms and Mechanistic Insights into Tert Butyl N Prop 2 Ynoylcarbamate Chemistry

Mechanistic Studies of Alkyne Reactivity

The propargyl group in tert-butyl N-prop-2-ynoylcarbamate is an electron-rich alkyne, a feature that is a consequence of the nitrogen atom's ability to donate electron density to the triple bond. This electronic characteristic is somewhat tempered by the electron-withdrawing nature of the Boc group. This balance of electronic effects makes the alkyne moiety a versatile handle for a variety of chemical transformations.

The alkyne of this compound is anticipated to participate in a range of cycloaddition reactions, a cornerstone of heterocyclic synthesis. The mechanisms of these reactions are typically initiated by the activation of the ynamide-like system.

[3+2] Cycloadditions: In reactions with 1,3-dipoles, such as azides or nitrones, this compound is expected to readily form five-membered heterocyclic rings. For instance, in a copper-catalyzed reaction with an azide (B81097), the mechanism would likely involve the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and aromatization to yield a triazole. In catalyst-free thermal reactions, a concerted or stepwise pathway would lead to the same heterocyclic core. With nitrones, a similar cycloaddition would produce isoxazolines.

[4+2] Cycloadditions (Diels-Alder Reactions): While less common for simple alkynes, the electron-rich nature of the alkyne in this compound could allow it to act as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. The mechanism is generally considered to be a concerted, pericyclic process, leading to the formation of a six-membered ring.

Pauson-Khand Reaction: This reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt or other transition metal catalyst. For this compound, the reaction with an alkene like norbornadiene would proceed through the formation of a metal-alkyne complex, followed by insertion of the alkene and carbon monoxide, and finally reductive elimination to yield a cyclopentenone. nih.gov This strategy has been successfully applied to N-Boc-propargylamine, a close structural analog. nih.gov

Other Cycloadditions: The activation of the ynamide-like functionality by a Brønsted or Lewis acid can lead to the formation of a highly reactive keteniminium ion intermediate. rsc.org This intermediate is a potent electrophile and can react with various nucleophilic partners in cycloaddition cascades. For example, reaction with an isoxazole (B147169) in the presence of a gold(I) catalyst is proposed to proceed via a [3+2] cycloaddition pathway after initial formation of a vinylgold intermediate that rearranges to an α-imino gold carbene. rsc.org

A proposed general mechanism for the acid-catalyzed cycloaddition of this compound is depicted below:

Scheme 1: Proposed Mechanism of Acid-Catalyzed Cycloaddition

Protonation of the alkyne by an acid catalyst (H-A) to form a reactive keteniminium ion intermediate.

Nucleophilic attack by a reaction partner (e.g., a 1,3-dipole or a π-system) onto the keteniminium ion.

Subsequent cyclization and rearomatization/proton loss to afford the final heterocyclic product.

Beyond cycloadditions, the terminal alkyne of this compound is a substrate for various other functionalization reactions.

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of an aryl or vinyl halide to a Pd(0) complex is followed by transmetalation with a copper acetylide. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the key copper acetylide intermediate from the terminal alkyne and a copper(I) salt in the presence of a base. nrochemistry.comlibretexts.org For ynamides, a challenge can be the competing homocoupling pathway, which can sometimes be suppressed by the slow addition of the copper catalyst. acs.orgnih.gov

Carbometalation: The addition of organometallic reagents across the triple bond can be achieved with high regio- and stereoselectivity. For instance, carbocupration of N-alkynylcarbamates with organocopper reagents has been shown to proceed with high regioselectivity, leading to the formation of a vinylcopper species where the new carbon-carbon bond is formed at the α-position relative to the nitrogen. researchgate.net This intermediate can then be trapped with various electrophiles. researchgate.net

Hydrofunctionalization Reactions: The addition of H-X type molecules across the alkyne is also a key transformation. For example, hydroamidation of ynamides can occur under basic conditions to yield Z-ethene-1,2-diamides with high regio- and stereoselectivity. acs.org Similarly, hydrohalogenation can lead to the formation of α-halo-enamides. acs.org

Nicholas Reaction: This reaction allows for the propargylation of various nucleophiles under acidic conditions. The alkyne is first complexed with dicobalt octacarbonyl, which stabilizes a propargylic cation generated upon protonation and loss of a leaving group. This stabilized cation can then be attacked by a nucleophile. This method has been used for the alkynylation of N-Boc protected amino acid esters. nih.gov

Below is an interactive data table summarizing expected functionalization reactions of the alkynyl group.

Table 1: Expected Alkynyl Functionalization Reactions and Conditions

| Reaction | Catalyst/Reagents | Expected Product | Mechanistic Feature |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, base, aryl/vinyl halide | Aryl/vinyl-substituted alkyne | Cross-coupling via Pd and Cu catalytic cycles nrochemistry.comlibretexts.org |

| Carbocupration | Organocopper reagent (R-Cu) | α-Alkyl/aryl vinyl carbamate (B1207046) | Syn-addition of the organocopper reagent across the alkyne researchgate.net |

| Hydroamidation | Amide, base | (Z)-Ethene-1,2-diamide | Nucleophilic attack of the amide on the alkyne acs.org |

| Pauson-Khand Reaction | Co₂(CO)₈, alkene, CO | Cyclopentenone derivative | [2+2+1] cycloaddition nih.gov |

Investigation of Carbamate Group Transformations

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions.

The removal of the Boc group from this compound to reveal the corresponding propargyl amide is a key transformation. The most common mechanism for Boc deprotection is acid-catalyzed.

Acid-Catalyzed Deprotection: The mechanism initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commasterorganicchemistry.com This protonation makes the carbamate a better leaving group. The next step is the unimolecular cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The tert-butyl cation is then typically scavenged by a nucleophile, deprotonated to form isobutene gas, or may polymerize. commonorganicchemistry.com The carbamic acid intermediate is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine (in this case, the propargyl amide). masterorganicchemistry.comwikipedia.org Kinetic studies have shown that with HCl, the reaction rate can have a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.orgacs.org

A variety of acidic conditions can be employed for Boc deprotection, as detailed in the table below.

Table 2: Common Acidic Conditions for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% TFA in DCM, room temp | wikipedia.org |

| Hydrochloric Acid (HCl) | Methanol, Ethyl Acetate, or Dioxane | 3-4 M HCl, room temp | wikipedia.org |

| Aqueous Phosphoric Acid | - | Mild and selective conditions | rsc.org |

| Oxalyl Chloride/Methanol | Methanol | Mild, room temp | rsc.org |

| Trimethylsilyl (B98337) Iodide (TMSI) | Chloroform, then Methanol | For acid-sensitive substrates | wikipedia.orgresearchgate.net |

Alternative Deprotection Methods: While acid-catalyzed cleavage is most common, other methods have been developed for specific applications. These include using Lewis acids like AlCl₃ for selective cleavage, or thermal and mechanochemical methods. wikipedia.orgresearchgate.net For substrates sensitive to strong acids, milder conditions such as using p-toluenesulfonic acid in a deep eutectic solvent have also been reported. mdpi.com

The carbamate linkage in this compound can also be a site for other transformations beyond simple deprotection. The nitrogen atom is relatively non-nucleophilic due to the adjacent carbonyl group, but the carbamate itself can be cleaved or transformed under specific conditions.

Nucleophilic Cleavage: Strong nucleophiles can, in some cases, cleave carbamates. For example, reagents like 2-mercaptoethanol (B42355) in the presence of a base can deprotect certain types of carbamates. organic-chemistry.org Diethylenetriamine has been reported for the direct cleavage of unactivated carbamates. organic-chemistry.org

Extrusive Alkylation: A more advanced transformation involves the formal extrusion of carbon dioxide from a carbamate with concomitant formation of a new carbon-nitrogen bond. This "extrusive alkylation" typically involves treating the carbamate with trimethylsilyl iodide (TMSI) to form an intermediate silyl (B83357) carbamate, which can then be reacted with an organometallic reagent or other nucleophile to form a new C-N bond, effectively converting the protected secondary amine into a tertiary amine in a single pot. nih.gov

Stereochemical Aspects in Reactions Involving this compound

While this compound itself is achiral, it can participate in reactions that generate new stereocenters. The control of stereochemistry in such reactions is a critical aspect of modern organic synthesis. Based on studies of analogous ynamides and N-Boc-propargylamines, several strategies can be envisioned to achieve stereocontrol.

Catalytic Asymmetric Reactions: The use of chiral catalysts is a primary strategy for inducing enantioselectivity. For example, the addition of ynamides to aldehydes to form chiral propargylic alcohols has been achieved with high enantiomeric excess using a catalyst system composed of zinc triflate and a chiral ligand like N-methylephedrine. rsc.org Similarly, enantioselective Mannich-type reactions of enamides with C-alkynyl N-Boc N,O-acetals (as C-alkynyl imine precursors) are catalyzed by chiral phosphoric acids to produce chiral β-keto propargylamines with high enantioselectivity. acs.orgorganic-chemistry.orgacs.org The proposed transition state for the latter involves the chiral phosphoric acid acting as a bifunctional catalyst, activating both the imine and the enamide through hydrogen bonding. organic-chemistry.org

Substrate-Controlled Diastereoselectivity: If the reaction partner of this compound is chiral, it can induce diastereoselectivity in the product. The inherent facial bias of the chiral substrate will direct the approach of the alkyne, leading to the preferential formation of one diastereomer.

Auxiliary-Controlled Stereoselection: A chiral auxiliary could be appended to the reaction partner, or in principle, a chiral version of the carbamate could be used (though this is less common for the Boc group itself). The chiral auxiliary would then direct the stereochemical outcome of the reaction, and could be removed in a subsequent step. The use of Ellman's chiral sulfinamide to generate chiral N-sulfinylimines, which then react with alkynyl nucleophiles, is a well-established method for the asymmetric synthesis of propargylamines. nih.gov

The field of asymmetric catalysis applied to ynamides and related compounds is rapidly expanding, offering a rich toolbox for the stereocontrolled functionalization of the alkyne in this compound. nih.gov

Applications of Tert Butyl N Prop 2 Ynoylcarbamate in Bioorthogonal and Click Chemistry

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tert-butyl N-prop-2-ynoylcarbamate

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific covalent ligation of two molecules, one bearing a terminal alkyne (like this compound) and the other an azide (B81097). nih.gov The reaction is characterized by its high reliability, specificity, and biocompatibility under optimized conditions. nih.gov However, the specific structure of this compound as a tertiary propargyl carbamate (B1207046) introduces particular considerations. Research has indicated that certain alkynes, including tertiary propargyl carbamates, may not be ideal for bioconjugation applications due to a tendency to undergo copper-induced fragmentation. nih.gov This potential for side reactions underscores the importance of carefully optimized reaction conditions.

Successful CuAAC reactions, especially in sensitive biological systems, depend on the precise control of the catalytic system to maximize yield and minimize side reactions or cellular toxicity. nih.gov

Catalyst and Ligand: The active catalyst is the Cu(I) ion. It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.gov To stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation, a chelating ligand is crucial. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand, although water-soluble variants like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often preferred for bioconjugation in aqueous media. nih.govmdpi.com

Concentration: For bioconjugation, copper concentrations are generally kept low, typically between 50 and 100 µM, to achieve a sufficient reaction rate without inducing cellular toxicity. nih.gov

Solvents: The choice of solvent is critical and depends on the application. Bioconjugation reactions are often performed in aqueous buffers. mdpi.com For organic synthesis, a variety of solvents can be used, including mixtures like t-BuOH/H₂O or sustainable options like glycerol. mdpi.commdpi.com

Additives and pH: The reaction is generally robust across a range of pH values and tolerant of many functional groups. mdpi.com However, certain molecules, such as those containing hexahistidine tags, can chelate the copper ions and inhibit the reaction. In such cases, adjusting the ligand or increasing the catalyst concentration may be necessary. nih.gov

Table 1: General Optimized Conditions for CuAAC Bioconjugation

| Parameter | Recommended Condition | Purpose | Source(s) |

|---|---|---|---|

| Copper Source | CuSO₄ | Precursor to the active Cu(I) catalyst. | nih.gov |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state. | nih.gov |

| Ligand | THPTA (water-soluble) | Stabilizes Cu(I), prevents oxidation, and accelerates the reaction. | nih.gov |

| Cu(I) Concentration | 50-100 µM | Balances reaction rate with minimizing potential toxicity. | nih.gov |

| Solvent | Aqueous buffers | Ensures compatibility with biological molecules. | mdpi.com |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer. beilstein-journals.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which results in a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org This high degree of control is critical for applications where the precise orientation of the linked components is essential for function, such as in drug discovery and materials science. The efficiency of the reaction is generally high, with many CuAAC reactions proceeding to completion in under an hour with optimized catalytic systems. nih.gov

Copper-Free Click Chemistry Strategies

Copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides an alternative pathway that avoids the use of a potentially cytotoxic copper catalyst. wikipedia.orgsigmaaldrich.com This makes it highly suitable for applications involving living cells or organisms.

However, SPAAC relies on a different class of alkyne. Instead of simple terminal alkynes, it requires the use of strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO). nih.gov The high ring strain (~18 kcal/mol) in these molecules significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. wikipedia.org

Therefore, This compound, as an unstrained, terminal alkyne, is not a suitable substrate for copper-free click chemistry strategies. Its reaction with an azide requires the presence of a copper(I) catalyst to proceed at a practical rate.

Bioconjugation Strategies Employing this compound

Despite the noted potential for fragmentation, this compound can be employed as a functional handle in bioconjugation schemes via the CuAAC reaction, provided that conditions are carefully controlled. nih.gov The tert-butyl carbamate (Boc) group serves as a protecting group that can be removed under acidic conditions if necessary, exposing a primary amine for further functionalization, though it is often used simply as part of the linking structure.

The primary strategy for using this compound is to introduce a terminal alkyne handle onto a molecule of interest. This alkyne-tagged molecule can then be "clicked" to any biomolecule (e.g., protein, nucleic acid, lipid) that has been separately modified to contain an azide group.

For example, a fluorescent dye could be functionalized with the this compound moiety. This alkyne-bearing dye can then be used to label an azide-modified protein. The resulting CuAAC reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the protein for imaging studies.

The same click chemistry principle extends to the modification of surfaces and materials. Surfaces of materials such as silica (B1680970), gold nanoparticles, or polymer scaffolds can be functionalized with azide groups. Subsequently, a biomolecule that has been pre-functionalized with this compound can be immobilized onto the surface via CuAAC. mdpi.com This method allows for the controlled and oriented attachment of biomolecules to a variety of substrates, which is essential for the development of biosensors, microarrays, and biocompatible materials. mdpi.comnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Copper(II) sulfate | CuSO₄ |

| Sodium ascorbate | - |

| Tris-(benzyltriazolylmethyl)amine | TBTA |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA |

| Bicyclo[6.1.0]nonyne | BCN |

| Dibenzocyclooctyne | DBCO |

| tert-Butanol | t-BuOH |

Research on Tert Butyl N Prop 2 Ynoylcarbamate in Advanced Materials Science

Polymer Chemistry and Macromolecular Architectures

The presence of the reactive prop-2-ynoyl group in Tert-butyl N-prop-2-ynoylcarbamate makes it a valuable precursor for creating functional polymers and complex macromolecular structures. The terminal alkyne can participate in a range of polymerization and modification reactions, allowing for the introduction of specific functionalities into polymer chains.

Functional Polymer Synthesis via Polymerization of Derivatives

The terminal alkyne of this compound can be leveraged for polymer synthesis through several established methods. One of the most prominent is alkyne-based polymerization. mdpi.com For instance, the polymerization of monomers containing alkyne groups can lead to the formation of polymers with conjugated backbones, which often exhibit interesting optoelectronic properties. mdpi.com There are two main types of polymerization for alkynes: linear and cyclic. youtube.comyoutube.com Linear polymerization can produce straight-chain polymers, while cyclic polymerization, often achieved by passing acetylene (B1199291) derivatives through a red-hot iron tube, can yield aromatic structures like benzene (B151609) and its derivatives. youtube.com

Furthermore, derivatives of this compound could be synthesized to facilitate polymerization. For example, the alkyne group could be incorporated into monomers suitable for common polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. researchgate.net

The Boc-protected amine also offers a route to functionalization. After polymerization, the Boc group can be removed under acidic conditions to expose a primary amine. This amine can then be further modified, allowing for the introduction of a wide array of functional groups along the polymer chain. This post-polymerization modification is a powerful tool for creating polymers with tailored properties. nih.gov

Crosslinking Mechanisms in Polymer Networks

Crosslinking is a critical process for transforming linear polymer chains into a three-dimensional network, which enhances the mechanical strength and thermal stability of the material. youtube.comyoutube.comyoutube.com this compound, or more accurately, a derivative bearing at least two reactive sites, could serve as a crosslinking agent.

A common and highly efficient method for crosslinking that could utilize the alkyne functionality is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". interchim.frorganic-chemistry.org In this scenario, a polymer with pendant azide (B81097) groups could be crosslinked by a bifunctional molecule derived from this compound. The reaction between the azides and alkynes would form stable triazole linkages, creating a robust network. youtube.com The efficiency and specificity of the CuAAC reaction allow for precise control over the crosslinking density, which in turn dictates the material's properties. nih.gov

The following table illustrates a hypothetical crosslinking scenario:

| Component | Role | Reactive Group | Resulting Linkage |

| Azide-functionalized polymer | Polymer backbone | Azide (-N₃) | Triazole |

| Bifunctional alkyne crosslinker | Crosslinking agent | Alkyne (C≡CH) | Triazole |

Dendrimer Synthesis and Functionalization

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.govnih.gov Their unique architecture, featuring a central core, repeating branching units, and a periphery of functional groups, makes them ideal for a variety of applications, including drug delivery and catalysis. nih.govinstras.comresearchgate.netnih.gov

Synthesis of Alkyne-Functionalized Dendrimers

The synthesis of dendrimers is a stepwise process, and the introduction of functional groups at each generation is crucial. This compound could be used to introduce terminal alkyne groups onto the surface of a dendrimer. For example, a dendrimer with surface amine groups, such as a poly(amidoamine) (PAMAM) dendrimer, could be reacted with the activated form of a molecule similar to this compound to form amide bonds, thus decorating the dendrimer periphery with alkyne functionalities. nih.gov

The table below outlines the components for such a functionalization:

| Dendrimer Core | Surface Group | Functionalizing Agent | Resulting Surface |

| PAMAM | Amine (-NH₂) | Activated this compound | Alkyne-terminated with Boc-protected amines |

Click Chemistry for Dendrimer Assembly

The alkyne-functionalized dendrimers described above are powerful platforms for further modification via click chemistry. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly well-suited for this purpose due to its high efficiency and biocompatibility. nih.govwikipedia.org This reaction allows for the attachment of a wide variety of molecules, including fluorescent dyes, targeting ligands, and therapeutic agents, to the dendrimer surface. interchim.fr

For instance, an alkyne-terminated dendrimer can be reacted with an azide-containing molecule to create a multifunctional dendrimer. This approach has been used to create complex, multivalent systems with tailored properties. nih.gov The reliability of click chemistry ensures that the functionalization is complete and uniform, which is essential for creating well-defined nanostructures.

Supramolecular Assembly and Nanostructure Fabrication

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nso-journal.orgnih.govumass.edu The structure of this compound, with its potential for hydrogen bonding via the carbamate (B1207046) group and possible π-π interactions involving the alkyne, suggests its utility in the bottom-up fabrication of nanostructures.

Molecules with terminal alkynes have been shown to self-assemble on surfaces, forming ordered monolayers that can serve as templates for the fabrication of more complex nanostructures. researchgate.net The terminal alkyne can also be used to covalently attach the molecules to surfaces, such as gold, to create stable molecular electronic devices. rsc.org The ability to form ordered assemblies is a key principle in nanoarchitectonics, a field that aims to build functional materials from the bottom up. nih.gov

The combination of the self-assembly properties of the carbamate group and the reactive potential of the alkyne makes this compound a promising candidate for the design and fabrication of novel nanomaterials and functional surfaces. While specific research on this compound is pending, its structural motifs are well-represented in the broader field of materials science, indicating a fertile ground for future investigation.

Contributions to Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Peptide Mimetics

Peptide mimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability and oral bioavailability. The propargyl group in tert-butyl N-prop-2-ynoylcarbamate serves as a key structural element that can be incorporated into peptide backbones or side chains to introduce conformational constraints or to serve as a handle for further functionalization.

The synthesis of peptide mimetics utilizing this building block can be envisioned through several strategies. The terminal alkyne allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction can be employed to ligate the propargylcarbamate moiety to azide-functionalized amino acids or peptide fragments, creating stable triazole linkages that are isosteric to amide bonds. This approach enables the rapid generation of diverse peptidomimetic libraries with modified backbones.

Furthermore, the carbamate (B1207046) functionality, after deprotection of the tert-butoxycarbonyl (Boc) group, provides a primary amine that can be acylated to extend the peptide chain or functionalized to introduce other desired chemical motifs. The rigidity of the propargyl group can also be exploited to mimic the turn structures found in many biologically active peptides, thereby enforcing a specific bioactive conformation.

Scaffold Development for Complex Molecular Systems

A scaffold in medicinal chemistry refers to a core molecular structure to which various functional groups can be appended to create a library of related compounds. This compound is an attractive starting point for the development of novel scaffolds due to its bifunctionality.

The alkyne and protected amine groups can be chemoselectively addressed, allowing for a stepwise and controlled elaboration of the molecular framework. For instance, the alkyne can undergo a variety of transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and hydrofunctionalization reactions, to build complexity. Simultaneously or sequentially, the carbamate can be deprotected and the resulting amine can be engaged in reactions such as amide bond formation, reductive amination, or sulfonylation.

This orthogonal reactivity enables the construction of diverse and three-dimensional molecular scaffolds that can be used to explore new areas of chemical space in the quest for new therapeutic agents. The ability to readily introduce a variety of substituents allows for the fine-tuning of physicochemical and pharmacological properties, such as solubility, lipophilicity, and target-binding affinity.

Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. This compound serves as a valuable precursor for the synthesis of a range of novel heterocyclic systems, particularly those containing nitrogen.

The terminal alkyne of this compound makes it an ideal substrate for the synthesis of 1,2,3-triazoles via the CuAAC reaction. This reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, making it a powerful tool for the construction of complex molecules.

In a typical synthesis, this compound can be reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted-1,2,3-triazole. The resulting triazole ring is a stable, aromatic system that can act as a pharmacophore or a linker in more complex molecular designs. A study has demonstrated the one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates with high yields (95-98%) and significantly reduced reaction times. rsc.org These compounds have shown potential as agonists for GPR119, a target for type-2 diabetes mellitus. rsc.org

Table 1: Synthesis of Triazole Derivatives from this compound Analogs

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|---|

| 1 | tert-Butyl 4-propioloylpiperazine-1-carboxylate | Aryl/alkyl substituted azides | tert-Butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates | 90-97 |

Data sourced from a study on the one-pot synthesis of novel triazole derivatives. rsc.org

Beyond triazoles, the reactivity of the alkyne and carbamate functionalities in this compound can be harnessed to synthesize a variety of other nitrogen-containing heterocycles.

Pyrazoles: The reaction of α,β-acetylenic carbonyl compounds with hydrazines is a classical method for pyrazole (B372694) synthesis. While direct use of this compound is not extensively documented, its activated alkyne suggests its potential to react with hydrazine (B178648) derivatives to form substituted pyrazoles. The reaction would likely proceed through a Michael addition followed by cyclization and dehydration.

Pyridines and Pyridones: The acetylenic moiety can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) or other pericyclic processes to form six-membered heterocyclic rings. For example, reaction with suitable 1,3-dienes could lead to substituted dihydropyridines, which can be subsequently aromatized. Furthermore, reactions with enamines or other activated methylene (B1212753) compounds could provide access to substituted pyridone scaffolds.

Pyrimidines: While direct synthesis from this compound is not a common route, its alkyne functionality could be incorporated into precursors for pyrimidine (B1678525) synthesis. For instance, it could be used to prepare complex 1,3-dicarbonyl compounds or their equivalents, which are key starting materials for condensation reactions with amidines to form the pyrimidine ring.

The versatility of this compound as a synthon for diverse heterocyclic systems underscores its importance in generating novel molecular entities for drug discovery and chemical biology.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it provides invaluable information for tert-butyl N-prop-2-ynoylcarbamate. Both ¹H and ¹³C NMR are routinely employed to confirm the presence and connectivity of the various functional groups within the molecule.

In a typical ¹H NMR spectrum of a related compound, tert-butyl phenylcarbamate, the protons of the tert-butyl group appear as a singlet at approximately 1.57 ppm. rsc.org The proton attached to the nitrogen (the carbamate (B1207046) proton) is often observed as a broad singlet. For this compound specifically, the methylene (B1212753) protons adjacent to the nitrogen and the alkyne group would exhibit a characteristic chemical shift and coupling pattern. The terminal alkyne proton would also present a distinct signal.

The ¹³C NMR spectrum provides further structural confirmation. For instance, in tert-butyl phenylcarbamate, the carbons of the tert-butyl group resonate around 28.6 ppm, while the quaternary carbon of the tert-butyl group is found near 80.8 ppm. rsc.org The carbonyl carbon of the carbamate group typically appears in the range of 153-155 ppm. rsc.orgchemicalbook.com For this compound, the sp-hybridized carbons of the alkyne would be expected in the region of 70-85 ppm.

Table 1: Representative NMR Data for Related Carbamate Structures

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| Tert-butyl phenylcarbamate | 1.57 (s, 9H), 6.66 (bs, 1H), 7.33-7.46 (m, 5H) rsc.org | 28.6, 80.8, 114.8, 119.4, 124.7, 126.6, 127.6, 127.7, 128.9, 130.3, 134.3, 136.1, 153.1 rsc.org |

| Tert-butyl cyclohexylcarbamate | 1.04-1.33 (m, 5H), 1.43 (s, 9H), 1.59-1.70 (m, 3H), 1.89-1.92 (m, 2H), 3.41 (bs, 1H), 4.40 (bs, 1H) rsc.org | 25.1, 25.8, 28.6, 33.7, 49.7, 79.2, 155.5 rsc.org |

This table presents data for structurally similar compounds to provide a reference for the expected chemical shifts in this compound.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is essential for confirming its identity and can also be used to analyze its fragmentation patterns, providing further structural information.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of carbamates. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. For this compound (C₈H₁₃NO₂), the expected monoisotopic mass is 155.0946 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.

The fragmentation of the molecular ion can also be studied using techniques like tandem mass spectrometry (MS/MS). Common fragmentation pathways for tert-butyl carbamates involve the loss of the tert-butyl group or isobutylene, as well as cleavage of the carbamate bond.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of Tert-butyl N-prop-2-ynylcarbamate

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 156.10192 | 136.6 |

| [M+Na]⁺ | 178.08386 | 145.0 |

| [M-H]⁻ | 154.08736 | 136.4 |

| [M+NH₄]⁺ | 173.12846 | 155.3 |

| [M+K]⁺ | 194.05780 | 144.5 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show several key absorption bands. A strong band in the region of 1700-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the carbamate group. The N-H stretching vibration would appear as a band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the methylene group would be observed in the 2850-3000 cm⁻¹ region. A key feature for this specific molecule would be the C≡C stretching vibration of the alkyne, which typically appears as a weak to medium band around 2100-2260 cm⁻¹. The terminal alkyne C-H stretch would be a sharp band around 3300 cm⁻¹.

Raman spectroscopy can also be used to identify these functional groups. The C≡C triple bond, which often gives a weak signal in the IR spectrum, can produce a strong signal in the Raman spectrum, making it a useful complementary technique for confirming the presence of the alkyne moiety.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3400 |

| C-H (alkyne) | Stretch | ~3300 |

| C-H (sp³) | Stretch | 2850-3000 |

| C≡C | Stretch | 2100-2260 |

| C=O (carbamate) | Stretch | 1700-1730 |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry.

Table 4: Crystal Data for a Structurally Related Compound: Tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate

| Parameter | Value |

| Chemical Formula | C₁₇H₂₀N₂O₂ researchgate.net |

| Molecular Weight | 284.35 researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/c researchgate.net |

| a (Å) | 19.1936 (12) researchgate.net |

| b (Å) | 8.7181 (4) researchgate.net |

| c (Å) | 19.7619 (9) researchgate.net |

| β (°) | 99.513 (5) researchgate.net |

| Volume (ų) | 3261.3 (3) researchgate.net |

| Z | 8 researchgate.net |

| Data from a study on a related compound to illustrate typical crystallographic parameters. researchgate.net |

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the compound from any impurities or starting materials. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster technique often used for rapid qualitative analysis. By spotting a solution of the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the purity can be quickly assessed. The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions.

Gas Chromatography (GC) could also be employed, particularly if the compound is sufficiently volatile and thermally stable. Coupled with a mass spectrometer (GC-MS), this technique can provide both separation and identification of the compound and any volatile impurities.

Computational and Theoretical Investigations of Tert Butyl N Prop 2 Ynoylcarbamate Systems

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of how a reaction proceeds.

For tert-butyl N-prop-2-ynoylcarbamate, several reaction types can be envisaged, and their mechanisms can be computationally explored. The reactivity of the molecule is primarily associated with the N-acylcarbamate and the terminal alkyne functionalities.

General Principles from Related Systems:

Carbamate (B1207046) Reactivity: Theoretical studies on carbamates often focus on their hydrolysis and reactions with nucleophiles or radicals. For instance, DFT calculations on the reaction of carbamates with hydroxyl radicals have shown that hydrogen abstraction from the N-H group or the alkyl chains is a likely degradation pathway. mdpi.com The stability of the carbamate group itself has been studied, with resonance stabilization playing a key role. plos.org The rotational barrier of the C-N bond in carbamates is a subject of both experimental and theoretical investigation. plos.org

Propargyl Group Reactivity: The propargyl group, with its terminal alkyne, is a versatile functional group. Computational studies on propargyl derivatives often explore their participation in cycloaddition reactions (like the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry"), rearrangements, and reactions involving the acidic terminal proton. ethz.ch

Hypothetical Reaction Mechanisms for this compound:

A plausible reaction to study computationally would be the hydrolysis of the N-acylcarbamate bond. A DFT study would typically proceed by modeling the reactants (this compound and water), the transition state for the nucleophilic attack of water on the carbonyl carbon, and the subsequent intermediates leading to the final products (tert-butyl carbamic acid and prop-2-ynal). The calculated activation energy would provide an estimate of the reaction rate.

Another area of interest is the reactivity of the alkyne. Quantum chemical calculations could model its deprotonation by a base and subsequent reaction with an electrophile, or its participation in a 1,3-dipolar cycloaddition with an azide (B81097). These calculations would reveal the electronic changes occurring during the reaction and the energetics of the process.

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of reaction pathways for hydrolysis, cycloaddition, etc. | Transition state geometries, activation energies, reaction thermodynamics. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations on key structures. | Refined energetic data for important points on the potential energy surface. |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from the transition state to reactants and products. | Confirmation of the connection between a transition state and the minima it links. |

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a dynamic picture of molecular motions and intermolecular interactions. youtube.comwustl.edu For this compound, MD simulations could be employed to understand its conformational preferences, solvation, and interactions with biological macromolecules.

To perform an MD simulation, a force field is required. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. j-octa.comwikipedia.org The development of accurate force field parameters for novel molecules like this compound is a critical first step and can be a complex process. ethz.chnih.gov

Simulating this compound in Solution:

An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute. The hydrophobic tert-butyl group would likely be surrounded by a structured cage of water molecules, while the more polar carbamate and alkyne groups would form hydrogen bonds with the solvent. The simulation would also capture the conformational dynamics of the molecule, such as the rotation around single bonds.

Investigating Interactions with Biomolecules:

If this compound were to be investigated as a potential enzyme inhibitor, MD simulations could be used to study its binding to the active site of the target protein. By placing the molecule in the binding pocket of the enzyme and running a simulation, one could observe the stability of the binding pose, the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.), and the conformational changes in both the ligand and the protein upon binding. Such simulations are invaluable in structure-based drug design. Theoretical and experimental studies on carbamate transport in enzymes highlight the importance of specific interactions and conformational changes that can be explored with MD. nih.govacs.org

| Simulation Type | System | Key Information Gained |

| Solvation Simulation | This compound in water | Solvation free energy, radial distribution functions, conformational sampling. |

| Protein-Ligand Binding | This compound in an enzyme active site | Binding affinity (via free energy calculations), stability of binding mode, key interacting residues. |

| Self-Assembly Simulation | Multiple molecules of this compound | Tendency for aggregation, preferred orientation in aggregates. |

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.

For a series of analogs of this compound, a QSAR study could be performed to understand how modifications to the structure affect a particular biological activity, for example, enzyme inhibition.

Descriptor Calculation:

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular surface area, volume, shape indices, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment, etc. mdpi.comnih.gov

DFT calculations are often used to generate these quantum chemical descriptors, which can capture the electronic effects that govern reactivity and intermolecular interactions. mdpi.comnih.gov

Model Building and Validation:

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the observed activity. The predictive power of the model is then rigorously assessed using validation techniques like cross-validation and prediction on an external test set.

A hypothetical QSAR study on a series of N-acylcarbamates could reveal, for instance, that the inhibitory activity is positively correlated with the electrophilicity of the carbonyl carbon and negatively correlated with the steric bulk of the substituent on the acyl group. This would suggest that more electrophilic and less hindered analogs would be more potent inhibitors. Studies on bioactive carbamates have successfully used QSAR to guide the design of new derivatives. nih.govresearchgate.netrsc.org

| Descriptor Class | Example Descriptors for this compound Analogs | Potential Influence on Activity |

| Steric | Molar refractivity, van der Waals volume | Affects binding pocket fit and accessibility. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Governs electrostatic and orbital interactions with the target. |

| Hydrophobic | LogP (partition coefficient) | Influences membrane permeability and hydrophobic interactions in the binding site. |

| Topological | Wiener index, Balaban index | Encodes information about molecular size, shape, and branching. |

By systematically modifying the tert-butyl and prop-2-ynoyl moieties and analyzing the resulting changes in activity through the lens of a QSAR model, researchers can develop a deeper understanding of the structure-reactivity relationships governing the biological effects of this class of compounds.

Future Research Directions and Perspectives on Tert Butyl N Prop 2 Ynoylcarbamate

Integration with Automated Synthesis and Flow Chemistry

The integration of tert-butyl N-prop-2-ynoylcarbamate into automated synthesis and flow chemistry platforms represents a significant avenue for future research. Flow chemistry, with its inherent advantages of enhanced safety, better heat and mass transfer, and potential for automation, is particularly well-suited for reactions involving energetic or unstable intermediates. nih.govrsc.org

The terminal alkyne group of this compound can participate in a variety of transformations that benefit from the precise control offered by flow reactors. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be efficiently performed in flow systems. rsc.org This allows for the safe in-situ generation and immediate use of potentially unstable organic azides, minimizing risks associated with their accumulation. rsc.org The development of a continuous-flow process for the synthesis of pyrazoles from terminal alkynes has also been demonstrated, highlighting the potential for this technology in heterocyclic synthesis. mdpi.com

Future research will likely focus on developing robust and scalable flow chemistry protocols for the synthesis and derivatization of this compound. This could involve telescoping multiple reaction steps, where the crude product from one flow reactor is directly fed into the next, minimizing purification and handling. rsc.org Automated platforms could be developed to rapidly screen reaction conditions and synthesize libraries of compounds derived from this compound for various applications.

Table 1: Potential Flow Chemistry Applications for this compound

| Reaction Type | Potential Advantage in Flow Chemistry | Key Research Focus |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Enhanced safety, improved mixing, potential for in-line purification. rsc.org | Development of efficient catalyst systems, integration with in-situ azide (B81097) generation. |

| Sonogashira Coupling | Precise temperature control, reduced catalyst leaching. | Optimization of catalyst and base, exploration of a wider range of coupling partners. |

| Hydrogenation | Improved handling of hydrogen gas, selective reduction to the alkene. vapourtec.com | Development of selective catalysts for partial reduction, integration with other flow reactions. |

| Pyrazole (B372694) Synthesis | Regioselective control, high yields, and short reaction times. mdpi.com | Expansion of substrate scope, development of multi-step continuous processes. |

Exploration of Novel Reaction Pathways

The reactivity of the N-acyl carbamate (B1207046) and terminal alkyne moieties in this compound opens the door to exploring a wide array of novel reaction pathways. While the individual reactivities of these functional groups are known, their interplay within the same molecule could lead to unique chemical transformations.

The N-acyl carbamate can act as a precursor to highly reactive acyl isocyanates upon thermal or chemical activation, which can then participate in cycloaddition reactions or react with various nucleophiles. mdpi.com The development of new catalytic methods for the N-acylation of carbamates using environmentally friendly catalysts like heteropolyacids is an active area of research. sciforum.net

The terminal alkyne is a versatile handle for a multitude of reactions beyond click chemistry. For example, rhodium-catalyzed carbamate transfer to sulfoxides to form sulfoximine (B86345) propargyl carbamates has been reported, which can then be used in click reactions. nih.govacs.org Palladium-catalyzed carbonylation of propargyl carbamates has been shown to produce 5-methoxy-3(2H)-furanones, demonstrating a pathway to complex heterocyclic structures. researchgate.net Furthermore, propargyl carbamates can undergo rearrangement reactions in the presence of Lewis acids like B(C₆F₅)₃ to form functionalized allylboron compounds. acs.org

Future work in this area will likely involve:

Domino and Tandem Reactions: Designing one-pot reactions where both the N-acyl carbamate and the alkyne sequentially participate to build molecular complexity rapidly.

Novel Cycloadditions: Investigating [2+2+2] and other higher-order cycloadditions involving the alkyne to construct polycyclic systems.

Catalytic Functionalization: Developing new catalytic systems to selectively functionalize the C-H bond of the terminal alkyne or to activate the N-acyl carbamate under mild conditions.

Development of Advanced Functional Materials

The incorporation of this compound into polymers and other materials is a promising direction for creating advanced functional materials with tailored properties. The terminal alkyne is an ideal functional group for post-polymerization modification via click chemistry, allowing for the introduction of various functionalities onto a polymer backbone. jchemrev.comresearchgate.net This strategy can be used to modify the physicochemical properties of step-growth polymers. researchgate.net

The carbamate group, known for its ability to form hydrogen bonds and its chemical stability, can contribute to the mechanical and thermal properties of materials. nih.gov Carbamate-containing compounds have been used in the production of polymeric materials and as coatings. chemimpex.comevitachem.com For instance, tert-butyl carbamate-terminated thiols have been shown to form self-assembled monolayers on gold surfaces, which could be used for surface-based organic synthesis. acs.org

Future research in this domain could focus on:

Smart Polymers: Synthesizing polymers containing this compound that can respond to external stimuli. The Boc-protecting group can be removed under acidic conditions, exposing a primary N-acyl amine which could alter the polymer's solubility or trigger the release of a payload.

Functional Surfaces and Coatings: Using this compound to create surfaces with specific functionalities, such as biocompatibility or anti-fouling properties, through surface-initiated polymerization or by grafting it onto existing materials.

Metal-Organic Frameworks (MOFs): Designing MOFs with linkers derived from this compound. A propargyl carbamate-functionalized isophthalate (B1238265) ligand has been used to create a copper-based MOF, demonstrating the feasibility of this approach. rsc.org The terminal alkyne within the MOF structure could then be used for post-synthetic modification.

Table 2: Potential Applications in Advanced Functional Materials

| Material Type | Role of this compound | Potential Properties/Applications |

| Functional Polymers | Monomer or functional building block for post-polymerization modification. jchemrev.comresearchgate.net | Stimuli-responsive materials, drug delivery systems, advanced coatings. |

| Self-Assembled Monolayers | Surface modification agent. acs.org | Biosensors, patterned surfaces for cell culture, anti-fouling coatings. |

| Metal-Organic Frameworks | Functionalized linker. rsc.org | Catalysis, gas storage and separation, chemical sensing. |

Interdisciplinary Applications in Emerging Fields

The unique combination of functional groups in this compound makes it a valuable tool for interdisciplinary research, particularly in chemical biology and medicinal chemistry. The alkyne group serves as a bioorthogonal handle, allowing for the specific labeling of biomolecules in complex biological systems using click chemistry. nih.govacs.orgbroadpharm.com

Carbamates are prevalent in drug design due to their chemical stability and ability to act as peptide bond isosteres. nih.govacs.org The N-acyl carbamate moiety could be explored as a new pharmacophore or as a linker in prodrug design. For example, N-acyl carbamates have been investigated as linkers for the pH-responsive release of amides. mdpi.com

Future interdisciplinary applications could include:

Chemical Probes: Designing and synthesizing chemical probes based on this compound to study biological processes. The alkyne can be used to attach reporter tags, such as fluorophores or biotin, for visualization or affinity purification. nih.govacs.org

Prodrug Development: Utilizing the N-acyl carbamate as a cleavable linker for the targeted delivery of drugs. The linker could be designed to be cleaved by specific enzymes or under the conditions found in a particular cellular environment. mdpi.com

Biomaterials Engineering: Employing the compound to functionalize biomaterials, such as hydrogels or scaffolds, to improve their biocompatibility or to introduce specific signaling molecules to direct cell behavior.

The versatility of this compound ensures that its future research directions will be diverse and impactful, spanning from fundamental synthetic chemistry to the development of cutting-edge technologies in materials science and medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tert-butyl N-prop-2-ynoylcarbamate with high purity?

- Methodological Answer : The compound can be synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. A typical approach involves reacting prop-2-ynoic acid derivatives with tert-butyl carbamate precursors under mild acidic or basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended, followed by recrystallization from ethanol to achieve >95% purity. Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent oxidation of the propargyl group .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is suitable for routine purity checks. Gas chromatography-mass spectrometry (GC/MS) can identify volatile impurities, while nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity. For quantitative analysis, elemental combustion (CHNS) verifies carbon and nitrogen content against theoretical values .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, amber glass containers under nitrogen at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can hydrolyze the Boc group or degrade the propargyl moiety. Conduct periodic stability tests via TLC or HPLC to monitor degradation (e.g., formation of tert-butyl alcohol or propiolic acid derivatives) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in reactivity (e.g., Sonogashira vs. Click Chemistry yields) may arise from catalyst choice or propargyl group steric effects. Systematic screening of Pd/Cu catalysts (e.g., Pd(PPh₃)₄ with CuI) and solvents (DMF vs. THF) under varying temperatures can identify optimal conditions. Kinetic studies (e.g., in situ FTIR monitoring) clarify reaction pathways and side-product formation .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound derivatives?

- Methodological Answer : Co-crystallize the compound with azide-functionalized partners (for Click Chemistry adducts) in a 1:1 molar ratio using slow vapor diffusion (e.g., ether into dichloromethane). Single-crystal X-ray diffraction reveals bond angles, torsional strain in the propargyl-Boc linkage, and intermolecular interactions (e.g., hydrogen bonding with solvent molecules). Compare with computational models (DFT) to validate electronic effects .

Q. What are the mechanistic implications of the propargyl group’s electronic properties in this compound during Click Chemistry?

- Methodological Answer : The electron-deficient propargyl group facilitates copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by stabilizing the transition state. Cyclic voltammetry can quantify redox potentials, while Hammett plots correlate substituent effects on reaction rates. Competitive inhibition studies with analogous alkynes (e.g., phenylacetylene) reveal steric vs. electronic contributions to regioselectivity .

Q. How do environmental factors (pH, temperature) influence the degradation pathways of this compound?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) over 4 weeks identifies degradation products via LC-MS. Acidic conditions (pH <3) hydrolyze the Boc group to form prop-2-ynoylcarbamic acid, while alkaline conditions (pH >10) promote propargyl oxidation. Arrhenius modeling predicts shelf-life under standard lab conditions (25°C) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and purification. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of inhalation, move to fresh air and monitor for respiratory irritation. Spills should be neutralized with inert absorbents (vermiculite) and disposed as hazardous waste. Regularly review SDS for updates on toxicity profiles (e.g., acute oral LD₅₀ in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.